[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
Overview
Description
“[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid” is a compound used for proteomics research . It has a molecular formula of C9H7ClN4O2 and a molecular weight of 238.630 .
Molecular Structure Analysis
The compound has a molecular formula of C9H7ClN4O2 . The InChI code for the compound is 1S/C9H7ClN4O2/c10-7-3-1-6 (2-4-7)9-11-13-14 (12-9)5-8 (15)16/h1-4H,5H2, (H,15,16) .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 215-217°C . It has a molecular weight of 238.63 .Scientific Research Applications
Synthesis and Potential Biological Applications
Superoxide Scavengers and Antiinflammatory Agents : A study synthesized 5-aryl-2H-tetrazoles, including derivatives of [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid, for their potential as superoxide scavengers and antiinflammatory agents. The hydroxy-substituted compounds showed effectiveness as in vitro superoxide scavengers but not as in vivo antiinflammatory agents (Maxwell et al., 1984).
Antifungal Properties : Another research highlighted the effectiveness of tetrazole derivatives, including this compound, against Candida albicans, suggesting their potential as new antifungals (Bondaryk et al., 2015).
Crystal Structure and Spectroscopic Characterization : A study on the synthesis, crystal structure, and spectroscopic characterization of a compound closely related to this compound, provides insights into the molecular structure and potential applications in material science (Aydin et al., 2010).
Catalyzed Synthesis and Photophysical Study : Research on the catalyzed synthesis of compounds using tetrazole 5-acetic acid emphasizes its utility in creating new compounds with unique fluorescence properties, indicating potential applications in the development of fluorescent probes or materials (Mondal et al., 2019).
Coordination Architectures in Chemistry : Studies on coordination compounds involving tetrazole-carboxylate ligands, including those similar to this compound, highlight its role in forming complex structures with potential applications in material chemistry and luminescence (Li et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
It’s known that the compound is soluble in ethanol , which could potentially impact its bioavailability.
Result of Action
It’s known that 4-chlorophenylacetic acid, a related compound, possesses anticancer properties and may be useful in the prevention or treatment of estrogen-sensitive breast cancer .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZLMBMWFHCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360263 | |
Record name | [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-37-2 | |
Record name | [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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